molecular formula C14H30O B12658638 7,11-Dimethyldodecan-3-ol CAS No. 94021-93-9

7,11-Dimethyldodecan-3-ol

Cat. No.: B12658638
CAS No.: 94021-93-9
M. Wt: 214.39 g/mol
InChI Key: FRUDUNOMFKEQDI-UHFFFAOYSA-N
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Description

7,11-Dimethyldodecan-3-ol: is an organic compound with the molecular formula C14H30O and a molecular weight of 214.39 g/mol It is a type of alcohol with a specific structure that includes two methyl groups attached to the 7th and 11th carbon atoms of a dodecane chain, with a hydroxyl group (-OH) attached to the 3rd carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecane derivative followed by oxidation and reduction steps to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and oxidizing agents like chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7,11-Dimethyldodecan-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 7,11-Dimethyldodecan-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a model molecule to study the behavior of similar alcohols in biological systems.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7,11-Dimethyldodecan-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and pathways.

Comparison with Similar Compounds

  • 7,11-Dimethyl-3-dodecanol
  • 3-Dodecanol
  • 7,11-Dimethyldodecan-1-ol

Comparison: 7,11-Dimethyldodecan-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific contexts.

Properties

CAS No.

94021-93-9

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

7,11-dimethyldodecan-3-ol

InChI

InChI=1S/C14H30O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h12-15H,5-11H2,1-4H3

InChI Key

FRUDUNOMFKEQDI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(C)CCCC(C)C)O

Origin of Product

United States

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